6-Chloro-N-methylpyrimidin-4-amine
Overview
Description
6-Chloro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methylpyrimidin-4-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray crystallography .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-methylpyrimidin-4-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of new compounds with different properties.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger and more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methylamine, various nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrimidine derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
6-Chloro-N-methylpyrimidin-4-amine has a broad range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chloro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, pyrimidine derivatives are known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-N-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
4-Chloro-6-(methylamino)pyrimidine: This compound has a similar structure but differs in the position of the chlorine and methylamino groups.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound is a pyrazolo[3,4-d]pyrimidine derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6-chloro-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLJUBTIWFTIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309324 | |
Record name | 6-Chloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60309324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65766-32-7 | |
Record name | 65766-32-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60309324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-6-(METHYLAMINO)PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 6-Chloro-N-methylpyrimidin-4-amine?
A1: Understanding the three-dimensional arrangement of atoms within a molecule, revealed by its crystal structure, is crucial for various research avenues. In the case of this compound, having its crystal structure determined [] allows researchers to:
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